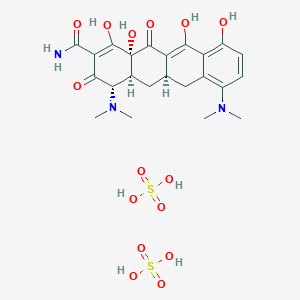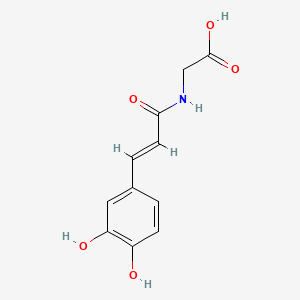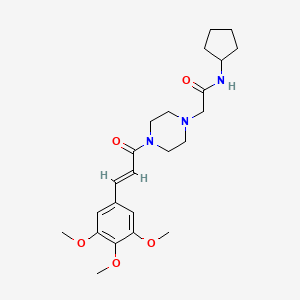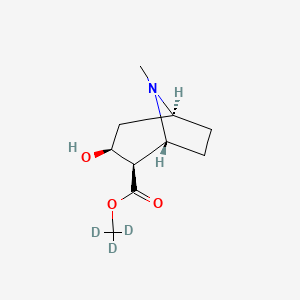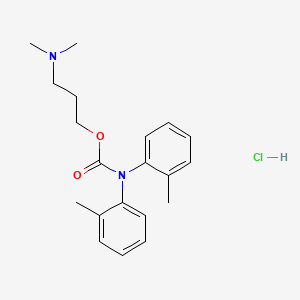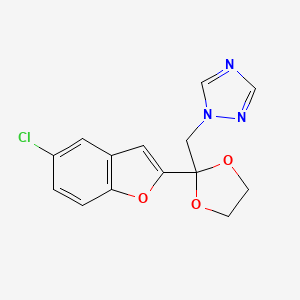
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(5-Chlor-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazol ist eine komplexe organische Verbindung, die einen Benzofuranring aufweist, der mit einem Chloratom, einem Dioxolanring und einem Triazolring substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-((2-(5-Chlor-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazol umfasst in der Regel mehrere Schritte. Ein üblicher Ansatz beginnt mit der Herstellung des 5-Chlor-2-benzofuran-Vorläufers. Dies kann durch Umsetzen von p-Chloracetophenon mit Eisessig und einem geeigneten Katalysator erreicht werden . Das resultierende Zwischenprodukt wird dann weiteren Reaktionen unterzogen, um die Dioxolan- und Triazolringe einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und Automatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-((2-(5-Chlor-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Das Chloratom am Benzofuranring kann mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Oxide entstehen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können, wodurch die Vielseitigkeit der Verbindung erhöht wird.
Wissenschaftliche Forschungsanwendungen
1-((2-(5-Chlor-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Es laufen Forschungsprojekte, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.
Industrie: Die einzigartige Struktur der Verbindung macht sie für die Entwicklung neuer Materialien mit spezifischen Eigenschaften nützlich.
Wirkmechanismus
Der Wirkmechanismus von 1-((2-(5-Chlor-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of 1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-[(5-chlor-2-benzofuranyl)(2-chlorphenyl)methyl]-1H-imidazol
- 1-[(5-brom-2-benzofuranyl)phenylmethyl]-1H-imidazol
- 2-[(5-chlor-2-benzofuranyl)methoxy]-2-methylpropansäure
Einzigartigkeit
1-((2-(5-Chlor-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazol zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Struktur ermöglicht vielfältige chemische Modifikationen, wodurch es zu einer vielseitigen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
CAS-Nummer |
98519-05-2 |
|---|---|
Molekularformel |
C14H12ClN3O3 |
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
1-[[2-(5-chloro-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-1-2-12-10(5-11)6-13(21-12)14(19-3-4-20-14)7-18-9-16-8-17-18/h1-2,5-6,8-9H,3-4,7H2 |
InChI-Schlüssel |
HFBXMVJNVNWQML-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



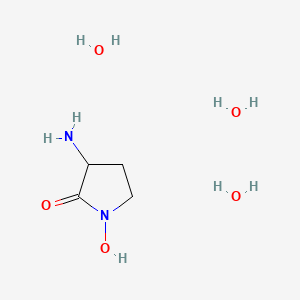

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)
